1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-16-9-5-8-15(12-16)22-20(25)24-21-23-19(13-27-21)18-11-4-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVYLZJDUZJVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 2-bromo-1-(naphthalen-1-yl)ethanone with thiourea under basic conditions.
Coupling Reaction: The resulting thiazole derivative is then coupled with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and urea derivatives exhibit significant anticancer properties. Research has shown that 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study :
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (e.g., MDA-MB-231). Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Urease Inhibition
Urease is an enzyme implicated in several pathological conditions, including urinary tract infections and kidney stones. Compounds with urea functionalities have been explored as urease inhibitors. The thiazole ring enhances the binding affinity to the urease active site.
Research Findings :
In vitro assays revealed that this compound exhibited significant urease inhibitory activity, outperforming traditional inhibitors like thiourea. This suggests its potential use in treating urease-related disorders .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against various bacterial strains. The presence of the methoxy group and thiazole ring contributes to its bioactivity.
Study Overview :
In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity .
Data Tables
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-(4-phenylthiazol-2-yl)urea: Similar structure but with a phenyl group instead of a naphthyl group.
1-(3-Methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea: Contains a pyridinyl group instead of a naphthyl group.
Uniqueness
1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea is unique due to the presence of the naphthyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Biological Activity
1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring system combined with aromatic substituents suggests a diverse pharmacological profile, making it a candidate for further research.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazole moiety linked to both a methoxyphenyl and naphthalenyl group, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound under discussion has shown promising results in several studies.
Antimicrobial Activity
- Mechanism of Action : The thiazole ring is known for its ability to interact with microbial cell membranes, leading to disruption and cell death. This mechanism is crucial in combating antibiotic-resistant strains.
- Activity Against Bacteria : Studies have demonstrated that derivatives of thiazole, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for various strains have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 - 4 |
| Escherichia coli | 1 - 8 |
| Klebsiella pneumoniae | 2 - 10 |
| Pseudomonas aeruginosa | 4 - 12 |
These results indicate that the compound possesses potent antibacterial properties comparable to established antibiotics .
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida species. Research findings suggest:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 - 16 |
| Aspergillus niger | 10 - 20 |
These values reflect the compound's potential as an antifungal agent, especially in treating infections caused by resistant strains .
Case Studies
Several case studies have highlighted the biological activity of similar thiazole derivatives:
- Study on Antimicrobial Resistance : A study published in MDPI explored various thiazole derivatives and their effectiveness against resistant strains of bacteria. The findings indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity against multi-drug resistant organisms .
- Anticancer Properties : Another study investigated the cytotoxic effects of thiazole derivatives on cancer cell lines. Results showed that certain structural modifications increased the potency against breast and lung cancer cells, suggesting that the compound may also have potential in oncology .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural features. Key factors include:
- Substituent Positioning : The position and type of substituents (e.g., methoxy vs. halogen groups) significantly affect antimicrobial potency.
- Aromatic Interactions : The presence of naphthalene enhances hydrophobic interactions with microbial membranes, increasing efficacy.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea?
The synthesis of urea-thiazole derivatives typically involves multi-step reactions requiring precise control of conditions. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are commonly used to enhance reactivity and solubility of intermediates .
- Temperature : Reflux conditions (e.g., 80–100°C) are often employed to drive cyclization or coupling reactions, as seen in analogous thiazole-urea syntheses .
- Catalysis : Bases such as triethylamine may facilitate urea bond formation by deprotonating intermediates .
- Purification : Chromatography or recrystallization is essential to isolate high-purity products, given the compound’s structural complexity .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Analytical characterization should include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxyphenyl and naphthyl groups) and urea linkage integrity .
- Mass spectrometry (ESI-MS or HRMS) : To confirm molecular weight and detect impurities, as demonstrated in triazole-urea analogs .
- IR spectroscopy : Identification of urea C=O stretches (~1650–1700 cm) and aromatic C-H vibrations .
- HPLC : For purity assessment, particularly if the compound is intended for biological assays .
Intermediate: What in vitro assays are suitable for initial biological evaluation of this compound?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against kinases or proteases, leveraging the urea moiety’s hydrogen-bonding capacity .
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity, as seen in related thiazole-urea derivatives .
- Receptor binding assays : Target GPCRs or nuclear receptors, given the naphthyl group’s potential for hydrophobic interactions .
Note : Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .
Advanced: How can structural modifications enhance the compound’s bioactivity? Insights from SAR studies.
Key SAR considerations for urea-thiazole derivatives:
- Methoxyphenyl substituents : Electron-donating groups (e.g., -OCH) may enhance metabolic stability but could reduce binding affinity in certain targets. Compare with chloro or trifluoromethyl analogs .
- Naphthyl vs. phenyl thiazole substitution : Bulkier naphthyl groups may improve lipophilicity and target engagement but could hinder solubility .
- Urea linker flexibility : Introduce methylene spacers to modulate conformational freedom, as shown in triazole-urea hybrids .
Advanced: How should researchers resolve contradictions in reported biological data for similar urea derivatives?
Contradictions (e.g., variable IC values across studies) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
- Target specificity : Off-target effects due to structural promiscuity of urea-thiazole scaffolds. Use siRNA or CRISPR knockdown to validate target relevance .
- Metabolic stability : Evaluate compound stability in serum or microsomal preparations to account for false negatives .
Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?
- X-ray crystallography/NMR : Resolve binding poses with target proteins (e.g., kinases), as done for related triazole-urea complexes .
- Molecular dynamics simulations : Model interactions between the naphthyl group and hydrophobic binding pockets .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Basic: What safety protocols are recommended for handling this compound?
While specific data for this compound is limited, general guidelines for urea derivatives include:
- PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Follow institutional protocols for organic solvents and reactive intermediates .
Advanced: What unexplored research avenues exist for this compound?
- Target identification : Use proteomics (e.g., affinity pull-down assays) to map novel interactors .
- Combination therapy : Screen with FDA-approved drugs to identify synergistic effects, particularly in oncology .
- Prodrug development : Modify the methoxy group to enhance bioavailability, inspired by triazole prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
